molecular formula C20H24N4O2S B2767382 N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2201046-93-5

N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide

Cat. No. B2767382
CAS RN: 2201046-93-5
M. Wt: 384.5
InChI Key: IZUCWSMUZLVOJM-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase the bioavailability of drugs . It also contains a thiazole ring, which is a heterocyclic compound that has been associated with various biological activities .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . The piperazine ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and piperazine rings. Thiazoles can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole and piperazine rings. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazole derivatives have been associated with a wide range of activities, including antimicrobial, antifungal, and antitumor effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some thiazole derivatives have been associated with cytotoxic effects .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives. Given the wide range of activities associated with thiazole derivatives, it could be a promising area for drug discovery .

properties

IUPAC Name

N-[[4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-4-18(25)21-11-16-5-7-17(8-6-16)19(26)23-9-10-24(15(3)12-23)20-22-14(2)13-27-20/h4-8,13,15H,1,9-12H2,2-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUCWSMUZLVOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=CS2)C)C(=O)C3=CC=C(C=C3)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide

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